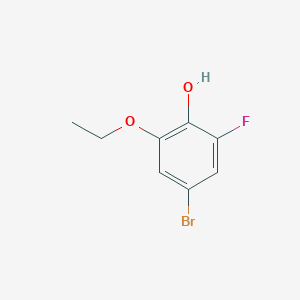
4-Bromo-2-ethoxy-6-fluorophenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-2-ethoxy-6-fluorophenol is an organic compound that belongs to the class of halophenols It is characterized by the presence of bromine, ethoxy, and fluorine substituents on a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-ethoxy-6-fluorophenol can be achieved through several methods. One common approach involves the bromination of 2-ethoxy-6-fluorophenol. This reaction typically requires the use of bromine or a bromine-containing reagent under controlled conditions to ensure selective bromination at the desired position on the phenol ring .
Another method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method utilizes organoboron reagents and palladium catalysts to achieve the desired substitution .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination reactions with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-ethoxy-6-fluorophenol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The phenol group can undergo oxidation to form quinones or reduction to form hydroquinones.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki–Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Bromination: Bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Coupling: Organoboron reagents and palladium catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated or alkylated phenols, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
4-Bromo-2-ethoxy-6-fluorophenol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its unique substituents make it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals. Its halogenated structure may enhance the biological activity and stability of the resulting compounds.
Medicine: Research into its potential as a precursor for drug development is ongoing. The presence of bromine and fluorine atoms can influence the pharmacokinetic properties of the drugs.
Mechanism of Action
The mechanism of action of 4-Bromo-2-ethoxy-6-fluorophenol depends on its specific application. In chemical reactions, it acts as a reactant that undergoes various transformations based on the reagents and conditions used. In biological systems, its halogenated structure may interact with specific molecular targets, such as enzymes or receptors, influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2-fluorophenol: Similar structure but lacks the ethoxy group.
2-Bromo-4-fluorophenol: Similar structure but with different substitution pattern.
4-Bromo-2-fluoro-6-iodoanisole: Contains an additional iodine atom and a methoxy group instead of ethoxy
Uniqueness
4-Bromo-2-ethoxy-6-fluorophenol is unique due to the combination of bromine, ethoxy, and fluorine substituents on the phenol ring
Properties
Molecular Formula |
C8H8BrFO2 |
|---|---|
Molecular Weight |
235.05 g/mol |
IUPAC Name |
4-bromo-2-ethoxy-6-fluorophenol |
InChI |
InChI=1S/C8H8BrFO2/c1-2-12-7-4-5(9)3-6(10)8(7)11/h3-4,11H,2H2,1H3 |
InChI Key |
MVGCLBHIRHMEIQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)Br)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


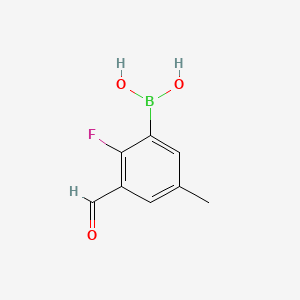
![1(6H)-Pyridazineacetamide, 3-chloro-6-[(phenylsulfonyl)imino]-](/img/structure/B14026851.png)


![tert-Butyl (1R,4R,6S)-5-benzyl-6-(hydroxymethyl)-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B14026869.png)
![5-Chloro-1-methyl-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid;sodium salt](/img/structure/B14026870.png)
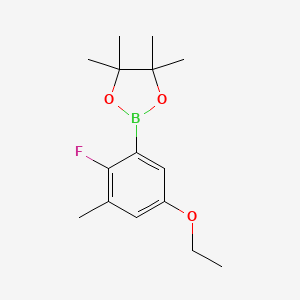
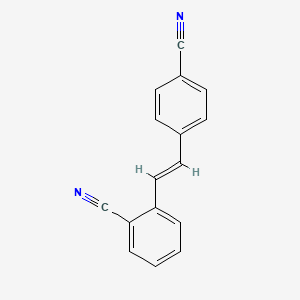
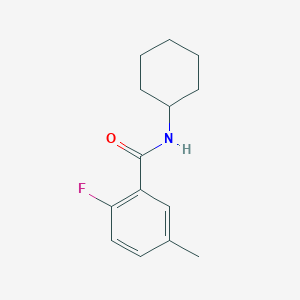
![[(2S)-2-acetyloxy-2-[(3R,4S,5S,6R)-3,4,5,6-tetraacetyloxyoxan-2-yl]ethyl] acetate](/img/structure/B14026877.png)
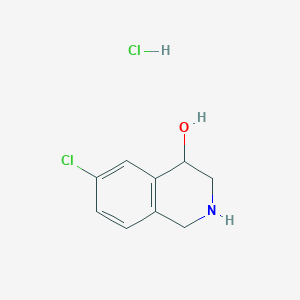
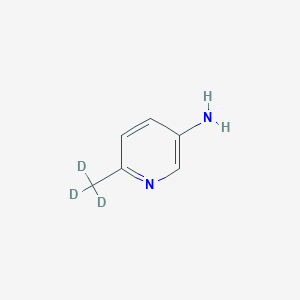
![O-((3R,3AR,6R,6AS)-6-((Tert-butyldiphenylsilyl)oxy)hexahydrofuro[3,2-B]furan-3-YL) 1H-imidazole-1-carbothioate](/img/structure/B14026901.png)
![2-(3-Chloro-4-fluorophenyl)-7-azaspiro[3.5]nonane](/img/structure/B14026908.png)
